REACTION_CXSMILES
|
[C:1]([CH2:3][C:4](O)=O)#[N:2].[F:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)C=O>C1(C)C=CC=CC=1.N1C=CC=CC=1>[F:7][C:8]1[CH:15]=[C:14]([CH:4]=[CH:3][C:1]#[N:2])[CH:13]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
56.2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 22 hours
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
to remove the water
|
Type
|
CUSTOM
|
Details
|
formed during the reaction
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed under reduced pressure
|
Type
|
WASH
|
Details
|
the organic phase is washed successively with aqueous 1N sodium hydroxide solution, aqueous 1N hydrochloric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil, which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |